molecular formula C26H56N2 B168976 N,N'-Didodecyl-ethylenediamine CAS No. 15411-40-2

N,N'-Didodecyl-ethylenediamine

Cat. No.: B168976
CAS No.: 15411-40-2
M. Wt: 396.7 g/mol
InChI Key: ALZARSJEJMWPOM-UHFFFAOYSA-N
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Description

N,N’-Didodecyl-ethylenediamine is a type of Gemini surfactant, which is a class of surfactants that contain two hydrophilic head groups and two hydrophobic tail groups. This compound is known for its excellent surface activity and ability to form micelles, making it useful in various applications such as detergents, emulsifiers, and corrosion inhibitors .

Scientific Research Applications

N,N’-Didodecyl-ethylenediamine has a wide range of scientific research applications, including:

Mechanism of Action

The surfactant can transform between non-surfactant and surfactant by controlling the addition and removal of CO2 . This switchable behavior makes it easy to separate the surfactant after CO2 has been injected into the used solution .

Future Directions

The surfactant shows promise for future applications due to its switchable performance . After further optimization of the synthesis process, applications for the tertiary amine CO2/N2-switchable surfactant will be promising .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Didodecyl-ethylenediamine can be synthesized through a two-step substitution reaction. The primary raw materials used are 3-chloro-1-(N,N-dimethyl) propylamine, bromododecane, and ethylene diamine. The reaction involves the following steps :

    First Substitution Reaction: 3-chloro-1-(N,N-dimethyl) propylamine reacts with bromododecane to form an intermediate compound.

    Second Substitution Reaction: The intermediate compound then reacts with ethylene diamine to produce N,N’-Didodecyl-ethylenediamine.

Industrial Production Methods: The industrial production of N,N’-Didodecyl-ethylenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .

Chemical Reactions Analysis

Types of Reactions: N,N’-Didodecyl-ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

N,N’-Didodecyl-ethylenediamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Uniqueness: N,N’-Didodecyl-ethylenediamine stands out due to its excellent surface activity, ability to form stable micelles, and versatility in various applications. Its unique structure allows it to interact with both hydrophobic and hydrophilic surfaces, making it a valuable compound in multiple fields .

Properties

IUPAC Name

N,N'-didodecylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-26-28-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZARSJEJMWPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCNCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165537
Record name N,N'-Didodecyl-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15411-40-2
Record name N,N'-Didodecyl-ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Didodecyl-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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